DI-(4-Toluoyl)-L-tartaric anhydride
Description
Significance of Chirality in Pharmaceutical and Fine Chemical Industries
The physiological environment of the human body is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target, be it an enzyme or a receptor, is often stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some infamous cases, responsible for severe adverse effects. The thalidomide (B1683933) tragedy of the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.
This necessity for enantiopure compounds has spurred the evolution of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. Regulatory agencies worldwide now often require the separate evaluation of each enantiomer of a new chiral drug, further emphasizing the need for efficient and reliable methods to access these molecules.
Overview of Diacyltartaric Anhydrides as Key Chiral Building Blocks and Reagents
Within the realm of asymmetric synthesis, tartaric acid and its derivatives have long been celebrated as versatile chiral building blocks. Derived from a readily available and inexpensive natural source (grapes), tartaric acid provides a scaffold with two stereocenters, making it an ideal starting point for the synthesis of complex chiral molecules.
Diacyltartaric anhydrides, a class of tartaric acid derivatives, have proven to be particularly valuable. The anhydride (B1165640) functionality provides a reactive site for various chemical transformations, while the diacyl groups can be tailored to fine-tune the steric and electronic properties of the molecule. This adaptability allows for their use as both chiral resolving agents and as integral components in the construction of more complex chiral structures.
Historical Context and Evolution of Tartaric Acid Derivatives in Asymmetric Transformations
The journey of tartaric acid in stereochemistry began in the 19th century with the pioneering work of Jean-Baptiste Biot, who discovered its ability to rotate plane-polarized light. This was followed by Louis Pasteur's historic manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate, a landmark achievement that laid the foundation for the field of stereochemistry.
In the 20th century, the applications of tartaric acid derivatives expanded significantly. They were initially used for the classical resolution of racemic mixtures through the formation of diastereomeric salts. As the field of asymmetric synthesis matured, these derivatives, including the anhydrides, found new roles as chiral auxiliaries, guiding the stereochemical outcome of reactions, and as chiral ligands for metal-catalyzed transformations. The development of reagents like DI-(4-Toluoyl)-L-tartaric anhydride represents a refinement in this evolution, offering enhanced selectivity and reactivity for specific applications.
Research Scope and Focus on this compound
This article focuses specifically on the chemical compound This compound . The subsequent sections will delve into its synthesis, and critically, its application as a powerful tool in modern organic synthesis. The discussion will be centered on its use in the kinetic resolution of racemic compounds, the desymmetrization of meso compounds, and its function as a chiral derivatizing agent for the analytical separation and determination of enantiomeric purity. The aim is to provide a comprehensive and scientifically rigorous overview of the utility of this specific chiral anhydride, supported by detailed research findings and data.
Structure
2D Structure
Properties
Molecular Formula |
C20H16O7 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[(3R,4R)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate |
InChI |
InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m1/s1 |
InChI Key |
BCIJHROJBLWCLV-HZPDHXFCSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis and Physicochemical Properties
DI-(4-Toluoyl)-L-tartaric anhydride (B1165640) can be synthesized from L-(+)-tartaric acid. A common method involves the reaction of L-tartaric acid with p-toluoyl chloride. This reaction typically results in the formation of the corresponding diacid, Di-p-toluoyl-L-tartaric acid, which can then be converted to the anhydride. The synthesis of the related Di-p-toluoyl-D-tartaric acid has been reported to proceed by reacting D-tartaric acid with p-toluoyl chloride in toluene (B28343) using copper sulfate (B86663) as a catalyst to first form the anhydride, which is then hydrolyzed to the diacid with a high yield of over 95%. rsc.org
Table 1: Physicochemical Properties of DI-(4-Toluoyl)-L-tartaric Anhydride and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 72842-25-2 | C₂₀H₁₆O₇ | 368.34 |
| Di-p-toluoyl-L-tartaric acid | 32634-66-5 | C₂₀H₁₈O₈ | 386.35 |
Chemical Reactivity and Transformation Pathways of Di 4 Toluoyl L Tartaric Anhydride
Nucleophilic Ring-Opening Reactions with Chiral and Achiral Nucleophiles
Beyond hydrolysis, the anhydride (B1165640) ring of Di-(4-toluoyl)-L-tartaric anhydride is susceptible to attack by a range of other nucleophiles, providing a pathway to various tartaric acid derivatives. These reactions are valuable for creating chiral building blocks and for applications in chiral recognition and separation. pw.edu.pl
Diacyltartaric anhydrides react with amines to produce amides. pw.edu.pl The reaction of this compound with a primary or secondary amine leads to the nucleophilic opening of the anhydride ring, forming a monoamide-mono-carboxylic acid derivative. This transformation is a direct method for producing O,O'-diacyltartaric monoamides. researchgate.net
The reaction course can sometimes be complex. For instance, with certain diacyltartaric anhydrides and primary amines, the initial monoamide can potentially undergo a subsequent intramolecular cyclization to form an imide (a tartrimide), especially with heating. benthamscience.com However, the primary reaction is the ring-opening to the monoamide. The formation of diamides typically requires harsher conditions or the conversion of the remaining carboxylic acid group into a more reactive species.
| Anhydride Type | Nucleophile | Product Type | Reference |
| Diacyltartaric Anhydrides | Amines | Monoamides | pw.edu.plresearchgate.net |
| Diacetyl-L-tartaric acid anhydride | Aromatic primary amines | Imides and Amides | benthamscience.com |
| Diacyltartaric Anhydrides | Alcohols | Monoesters | libretexts.orgsigmaaldrich.com |
In a reaction analogous to hydrolysis, alcohols can act as nucleophiles to open the anhydride ring, leading to the formation of monoester-mono-carboxylic acid derivatives of O,O'-di-p-toluoyl-L-tartaric acid. This reaction follows the general principle of alcoholysis of acid anhydrides. libretexts.org
The alcohol's oxygen atom attacks one of the anhydride's carbonyl carbons, and subsequent ring-opening yields one ester group and one carboxylic acid group. As with hydrolysis, this reaction is highly selective for the anhydride moiety over the more stable p-toluoyl ester groups. Evidence from analogous compounds, such as (+)-O,O′-Diacetyl-L-tartaric anhydride which reacts with alkanolamines to form monoesters, supports this pathway. sigmaaldrich.com This method provides a direct route to asymmetrically substituted tartaric acid derivatives where one carboxylic acid function is esterified and the other remains free, offering further opportunities for chemical modification.
Stereochemical Control in Ring-Opening Processes
The inherent chirality of this compound makes it a valuable reagent for controlling stereochemistry in chemical reactions, particularly in the kinetic resolution of racemic alcohols and amines. In a kinetic resolution, the chiral anhydride reacts at different rates with the two enantiomers of a racemic substrate. This difference in reaction rates allows for the separation of the enantiomers, as one reacts to form a diastereomeric product while the other remains largely unreacted.
The stereochemical outcome of the ring-opening process is dictated by the spatial arrangement of the bulky 4-toluoyl groups on the tartaric acid backbone. These groups create a chiral environment that sterically hinders the approach of one enantiomer of the nucleophile (the alcohol or amine) more than the other. This preferential reaction leads to the formation of a diastereomeric ester or amide with a high degree of stereoselectivity. While specific quantitative data on the kinetic resolution of a wide range of substrates using this compound is not extensively documented in publicly available literature, the principle is well-established with related O-acyltartaric anhydrides.
Derivatization Reactions for Analytical and Preparative Applications
The reactivity of the anhydride moiety allows for the straightforward derivatization of this compound with various nucleophiles. These reactions are crucial for both analytical purposes, such as the separation of enantiomers by chromatography, and for preparative applications to synthesize chiral molecules.
Formation of Diastereomeric Derivatives with Alcohols and Amines
The ring-opening of this compound with a racemic alcohol or amine results in the formation of two diastereomeric monoesters or monoamides, respectively. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, which facilitates their separation. This principle is the basis for the use of DI-(4-Toluoyl)-L-tartaric acid (the hydrolyzed form of the anhydride) as a chiral resolving agent for racemic bases through the formation of diastereomeric salts.
For instance, the reaction of this compound with a racemic secondary alcohol will produce two diastereomeric monoesters. These can then be separated using techniques like column chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. A similar strategy can be applied to the resolution of racemic primary and secondary amines, which form diastereomeric amides.
Table 1: Formation of Diastereomeric Derivatives
| Reactant | Nucleophile | Product Type | Application |
|---|---|---|---|
| This compound | Racemic Alcohol | Diastereomeric Monoesters | Chiral resolution, Preparative synthesis |
Strategies for Enhancing Derivatization Yield and Selectivity
To improve the efficiency of derivatization reactions involving this compound, several strategies can be employed. The choice of solvent can play a significant role, with aprotic solvents generally being preferred to avoid hydrolysis of the anhydride. The reaction temperature is another critical parameter that can influence both the rate and the selectivity of the reaction.
The use of catalysts can also enhance the rate of acylation. For similar acylation reactions using anhydrides, Lewis acids or Brønsted acids have been shown to be effective. Furthermore, the addition of a non-nucleophilic base can be beneficial, particularly in the derivatization of amine hydrochlorides, to neutralize the liberated acid and drive the reaction to completion. While specific optimization studies for this compound are not widely reported, these general principles of organic chemistry are applicable.
Stability and Degradation Pathways of the Anhydride Moiety
The stability of this compound is a crucial factor for its storage and handling. The primary degradation pathway for the anhydride moiety is hydrolysis, which leads to the formation of the corresponding diacid, DI-(4-Toluoyl)-L-tartaric acid. The anhydride bond is significantly more susceptible to hydrolysis than the ester linkages of the toluoyl groups. benthamscience.com
The rate of hydrolysis is influenced by the presence of water and can be accelerated by both acidic and basic conditions. Therefore, it is recommended to store the anhydride in a cool, dry environment to minimize degradation. For O-acyltartaric anhydrides in general, proper storage in a desiccator is advised to maintain their integrity over time. The shelf life of anhydrides can vary, but for compounds like phthalic anhydride, a shelf life of one to two years is typical under appropriate storage conditions. zbaqchem.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| DI-(4-Toluoyl)-L-tartaric acid |
As a Direct Derivatizing Agent for Chiral Resolution
This compound serves as a chiral derivatizing agent, a substance that reacts with enantiomers to form diastereomers. researchgate.net These diastereomers, unlike the original enantiomers, possess different physical properties, which allows for their separation using standard chromatographic techniques. researchgate.netlibretexts.org
Diastereomer Formation for Chromatographic Separation
The fundamental principle behind using this compound as a derivatizing agent is the conversion of a pair of enantiomers into a pair of diastereomers. researchgate.net Enantiomers have identical physical properties, making their direct separation challenging. libretexts.org However, when reacted with a single enantiomer of a chiral derivatizing agent like this compound, they form diastereomers which exhibit distinct physical characteristics, including different affinities for stationary phases in chromatography. researchgate.netlibretexts.org
This difference in properties allows for the separation of the diastereomeric mixture using achiral chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov After separation, the original enantiomers can often be recovered by cleaving the bond formed with the derivatizing agent.
Application in the Resolution of Racemic Alcohols (via ester formation)
A notable application of this compound is in the resolution of racemic alcohols. The anhydride reacts with a racemic alcohol to form diastereomeric esters. libretexts.org This process is exemplified by the use of Mosher's esters, where a racemic alcohol is reacted with an enantiomerically pure carboxylic acid to produce diastereomeric esters that can be separated. libretexts.org Similarly, the anhydride of di-p-toluoyl-L-tartaric acid provides a chiral scaffold for this esterification.
The differing spatial arrangements of the resulting diastereomeric esters lead to variations in their physical properties, enabling their separation through techniques like crystallization or chromatography. libretexts.org Subsequent hydrolysis of the separated esters regenerates the enantiomerically pure alcohols.
Application in the Resolution of Racemic Nitrones
The utility of this compound extends to the resolution of other functional groups, including racemic nitrones. While specific examples directly involving this compound and nitrones are less commonly documented in readily available literature, the underlying principle of forming separable diastereomers remains the same. The anhydride would react with the nitrone, likely at a nucleophilic site, to create diastereomeric adducts that can then be separated.
Role as a Precursor to O,O'-Di-p-toluoyl-L-tartaric Acid (L-DTTA) in Chiral Resolution
This compound is a direct precursor to O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA), a widely used chiral resolving agent. chemicalbook.comgoogle.com The anhydride can be hydrolyzed to form the diacid, L-DTTA. google.com L-DTTA is particularly effective in the resolution of racemic bases through the formation of diastereomeric salts. chemicalbook.comnbinno.comlibretexts.org
Mechanisms of Diastereomeric Salt Formation with Racemic Bases
The resolution of racemic bases using L-DTTA relies on the formation of diastereomeric salts. libretexts.org When L-DTTA is reacted with a racemic base, two diastereomeric salts are formed: one between the L-acid and the D-base, and the other between the L-acid and the L-base. These salts have different solubilities, allowing for their separation by fractional crystallization. rsc.org
For instance, L-DTTA has been successfully used to resolve racemic compounds like ibuprofen (B1674241) and albuterol. rasayanjournal.co.innih.gov In the case of ibuprofen, L-DTTA demonstrates strong recognition for the (R)-enantiomer, leading to the precipitation of the corresponding diastereomeric salt. rasayanjournal.co.inresearchgate.net A study on the resolution of racemic albuterol using di-p-toluoyl-D-tartaric acid (the enantiomer of L-DTTA) resulted in a 38% yield of the (R)-enantiomer through selective crystallization. nih.gov
| Racemic Compound | Resolving Agent | Outcome | Reference |
|---|---|---|---|
| (RS)-Ibuprofen | L-DTTA | Strongest recognition for R-Ibuprofen | rasayanjournal.co.inresearchgate.net |
| Racemic Albuterol | di-p-toluoyl-D-tartaric acid | 38% yield of (R)-enantiomer | nih.gov |
| DL-Nicotine | di-(p-toluoyl)-L-tartaric acid monohydrate | 50% yield of d-nicotine di-(p-toluoyl)-L-tartrate | google.com |
The selective formation of diastereomeric salts is governed by the principles of molecular recognition. The stability and solubility differences between the diastereomeric salts arise from the distinct three-dimensional structures formed through non-covalent interactions. rsc.org
Key among these interactions are hydrogen bonding and Van der Waals forces. In the crystal lattice of the diastereomeric salts, the chiral resolving agent and the enantiomers of the base arrange themselves in a way that maximizes favorable interactions. For example, in the resolution of valine enantiomers with tartaric acid derivatives, it was found that hydrogen bonding and proton transfer play crucial roles in the formation and stability of the diastereomeric salts. acs.org Similarly, studies on the resolution of dl-leucine (B559552) with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) revealed that differences in crystal structures, thermodynamic properties, and intermolecular interactions make one diastereomeric salt more stable and less soluble, enabling chiral resolution. rsc.org Molecular dynamics simulations and density functional theory calculations have further confirmed that a combination of binding energy and solvation free energy contributes to the efficiency of chiral separation. acs.org It is the sum of these subtle, yet significant, differences in intermolecular forces that dictates which diastereomer will preferentially crystallize from the solution.
Crystallization-Based Separation of Diastereomeric Salts
DI-(4-Toluoyl)-L-tartaric acid, derived from its anhydride, is a highly effective chiral resolving agent used to separate enantiomers from a racemic mixture. The fundamental principle of this application lies in the formation of diastereomeric salts. When the chiral tartaric acid derivative reacts with a racemic compound, such as an amine or a phosphine (B1218219) oxide, it forms two distinct diastereomeric salts. google.commdpi.com These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation through fractional crystallization. rasayanjournal.co.in
A prominent example is the resolution of racemic Ibuprofen. rasayanjournal.co.in By reacting the mixture with O,O'-di-p-toluoyl-L-tartaric acid, a diastereomeric salt with the (R)-ibuprofen enantiomer is preferentially precipitated, allowing for its separation from the more soluble (S)-ibuprofen salt. rasayanjournal.co.in Similarly, this method has been successfully applied to the optical resolution of various dialkyl-arylphosphine oxides, where the acidic Ca²⁺-salt of the tartaric acid derivative proved effective in forming crystalline diastereomers suitable for separation. mdpi.com This technique is widely valued in the pharmaceutical industry for isolating the desired enantiomer of a drug, as is the case in the synthesis of Apremilast, where a tartaric acid derivative is used to resolve a key amine intermediate. google.com
Optimization of Solvent Systems and Crystallization Conditions
The efficiency of diastereomeric salt crystallization is highly dependent on the chosen solvent system and the physical conditions of the process. The selection of an appropriate solvent is critical, with various organic solvents being employed. For instance, the resolution of Ibuprofen utilizes isopropanol (B130326) to facilitate the precipitation of the desired diastereomeric salt. rasayanjournal.co.in In other cases, mixtures such as ethanol (B145695) and water are used to prepare the resolving agent in situ. mdpi.com The anhydride itself can be hydrolyzed to the diacid by heating in a mixture of water and toluene (B28343). prepchem.com
Temperature is another crucial parameter that can be manipulated to optimize separation. The formation and crystallization of these salts can be performed over a wide temperature range, from as low as -50°C to the boiling point of the solvent, which can be up to 150°C. google.com The process often involves heating a mixture to ensure dissolution, followed by controlled cooling to induce crystallization. prepchem.com To achieve the best results in terms of yield and purity, the reaction and crystallization times are carefully controlled. google.com In some procedures, a seed crystal of the desired product is added at a specific temperature to initiate and control the crystallization process, preventing the formation of an oily product and ensuring well-defined crystals. prepchem.com Further optimization can be achieved by adjusting the solvent volume; in one study, reducing the amount of solvent and performing multiple crystallizations significantly improved the yield. mdpi.com
Enantiomeric Excess and Yield Optimization in Resolution Processes
The primary goals of chiral resolution are to obtain the desired enantiomer with high enantiomeric excess (e.e.) and in a good yield. The use of DI-(4-Toluoyl)-L-tartaric acid and its derivatives has proven effective in achieving high levels of purity. For example, in the synthesis of an intermediate for Apremilast, resolution using a tartaric acid derivative successfully isolated the (S)-enantiomer with an enantiomeric purity of over 99%. google.com The resolution of racemic Ibuprofen also yielded a highly pure enantiomer. rasayanjournal.co.in
Optimizing conditions is key to maximizing both yield and enantiomeric excess. In the resolution of ethyl-phenyl-propylphosphine oxide, initial experiments yielded the desired product with a specific enantiomeric excess. mdpi.com By modifying the process—specifically by reducing the solvent volume and performing three successive crystallizations—the yield was increased from 8% to 17%, while the enantiomeric excess of the purified product reached 96%. mdpi.com
The following table summarizes research findings on the optimization of resolution processes using tartaric acid derivatives.
| Racemic Compound | Resolving Agent | Optimized Conditions | Enantiomeric Excess (e.e.) | Yield |
| Ethyl-phenyl-propylphosphine oxide | Acidic Ca²⁺-salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid | Reduced solvent volume, three crystallizations | 96% | 17% |
| Apremilast Intermediate | (R,R)-4-chlorotartranilic acid | Optimized crystallization time and temperature | >99% | High |
| Ibuprofen | O,O'-di-p-toluoyl-L-tartaric acid | Precipitation from isopropanol | High Purity | Good |
Applications in Asymmetric Synthesis and Catalysis
Beyond chiral resolution, this compound and its derived acid are pivotal in asymmetric synthesis and catalysis.
Utilization as a Chiral Auxiliary to Induce Stereochemistry
The derived diacid, (+)-O,O'-Di-p-toluoyl-D-tartaric acid, serves as a valuable chiral auxiliary in asymmetric synthesis. chemimpex.com In this role, the chiral molecule is temporarily incorporated into a non-chiral substrate molecule to stereoselectively guide a chemical reaction. This strategy allows chemists to create new stereocenters with a specific, predictable configuration, leading to compounds with high optical purity. chemimpex.com This application is particularly critical in the synthesis of active pharmaceutical ingredients, where the stereochemistry of a drug can be directly linked to its efficacy and safety. chemimpex.com
Involvement in Enantioselective Transformations in Organic Reactions
The unique, rigid structure of di-p-toluoyl-tartaric acid makes it an effective component in enantioselective transformations. Its ability to enhance the selectivity of reactions makes it a preferred choice for chemists aiming to produce enantiomerically pure compounds. chemimpex.com Furthermore, it is employed in the production of more complex chiral catalysts and ligands. chemimpex.com These catalysts are, in turn, essential for a broad range of chemical transformations, demonstrating the foundational role of the tartaric acid derivative in facilitating advanced organic synthesis. chemimpex.com
Role as a Chiral Brønsted Acid Catalyst (via derived acid)
The corresponding diacid, O,O'-di-p-toluoyl-D-tartaric acid, can function as a chiral Brønsted acid catalyst. researchgate.net In this capacity, it donates a proton to a substrate, activating it toward a subsequent reaction while influencing the stereochemical outcome due to the catalyst's chiral environment. A notable example is its use in catalyzing a highly enantioselective aza-Friedel-Crafts reaction, demonstrating its utility in facilitating complex carbon-carbon bond-forming reactions under mild conditions. researchgate.net
Case Studies in Chiral Resolution of Key Molecules
The utility of DI-(4-Toluoyl)-L-tartaric acid and its anhydride is demonstrated in the successful resolution of a variety of complex chiral molecules. These case studies highlight the efficiency and selectivity of this resolving agent in producing enantiomerically pure compounds, which is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).
Chiral amines are crucial building blocks for a vast number of pharmaceuticals. The separation of their racemic mixtures into single enantiomers is a pivotal process, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause unwanted side effects. DI-(4-Toluoyl)-L-tartaric acid has proven to be a superior resolving agent for many such amine racemates.
Tramadol: The analgesic drug Tramadol possesses two chiral centers, and its therapeutic effect is a result of the synergistic action of both enantiomers. However, for specific applications or for the synthesis of related compounds, the separation of its enantiomers is necessary. A robust and efficient resolution of (±)-Tramadol has been developed using di-p-toluoyl-L-tartaric acid (L-(-)-DTTA). google.com This process allows for the effective separation and isolation of both (+)- and (-)-Tramadol in high chemical and optical purities. google.com The resolution involves the formation of a diastereomeric salt with the desired enantiomer, which can then be isolated through crystallization. For instance, using 0.55 equivalents of di-p-toluoyl-L-tartaric acid in ethanol, the (-)-Tramadol salt can be precipitated with a high diastereomeric excess (de). nih.gov
Sitagliptin: Sitagliptin, an oral antihyperglycemic agent, contains a chiral β-amino acid core. The desired R-enantiomer is the active component. In a chemical resolution approach for the synthesis of Sitagliptin, (−)-di-p-toluoyl-L-tartaric acid is used to resolve a racemic intermediate. mdpi.comnbinno.comrsc.org This method successfully yields R-sitagliptin with a high enantiomeric excess (ee). rsc.orgnih.gov The process involves treating the racemic amine with the resolving agent in a suitable solvent like methanol, leading to the precipitation of the desired diastereomeric salt. rsc.org
| Resolving Agent | Racemate | Solvent | Enantiomeric Excess (ee) of R-sitagliptin |
| (−)-di-p-toluoyl-L-tartaric acid | Racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative | Methanol | 96% |
| (−)-L-Tartaric acid | Racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative | Methanol | 4% |
Table 1: Comparison of resolving agents for a Sitagliptin intermediate. rsc.orgnih.gov
Ketamine: While some resolution methods for ketamine utilize L-(+)-tartaric acid, the di-toluoyl derivative has also been explored as a potential resolving agent for related structures. researchgate.net The principle relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral acid.
Ozanimod Intermediates: Ozanimod is a modulator of the sphingosine-1-phosphate receptor. A key synthetic intermediate for Ozanimod is rac-4-cyano-1-aminoindane. The chiral resolution of this intermediate has been successfully performed using di-p-toluoyl-L-tartaric acid. mdpi.com However, the formation of a solid solution can present challenges, leading to a moderate enantiomeric excess after a single crystallization. mdpi.com To overcome this, a combination of crystallization and enantioselective dissolution has been developed, which significantly enriches the desired enantiomer up to 96% de. mdpi.com Further studies have focused on the deracemization of the solid solution salt of 4-cyano-1-aminoindane and di-p-toluoyl-L-tartaric acid using a homogeneous iridium-based racemization catalyst, achieving a diastereomeric excess of up to 60%. nbinno.com
IDO1 Inhibitor NLG919: While NLG919 is a significant inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, specific details regarding its chiral resolution using this compound are not prominently available in the reviewed literature.
The application of this compound and its derivatives extends beyond amines to other classes of compounds, such as P-chiral organophosphorus compounds.
Complex Phospholene Oxides: P-chiral phospholene oxides are important precursors for chiral phosphine ligands used in asymmetric catalysis. The resolution of racemic phospholene oxides can be achieved through the formation of diastereomeric complexes. The neutral calcium salt of (−)-O,O'-di-p-toluoyl-(2R,3R)-tartaric acid has been used for the resolution of 1-n-propoxy-3-methyl-3-phospholene 1-oxide. doaj.org A novel method has also been developed for the resolution of 1-phenyl- and 1-naphthyl-3-methyl-3-phospholene 1-oxides using calcium hydrogen (–)-(2R,3R)-O,O'-di-p-toluoyl-tartrate. rsc.org This process involves the crystallization of the phospholene oxide with a sub-stoichiometric amount (0.25 equivalents) of the resolving agent. rsc.org While effective, in some cases, changing the chiral scaffold from di-p-toluoyl-tartaric acid to dibenzoyl-tartaric acid has shown improved results for certain dialkyl-arylphosphine oxides. rsc.org
α-Hydroxyphosphonates: While the resolution of racemic α-hydroxyphosphonates has been explored, studies have more commonly reported the use of (+)-dibenzoyl-L-tartaric anhydride as the resolving agent. nih.gov
Conclusion
Conventional Synthetic Routes from L-Tartaric Acid Precursors
Conventional synthesis of this compound involves a one-pot or two-step process starting with L-tartaric acid. The primary transformation includes the O-acylation of the two secondary hydroxyl groups, followed by or simultaneous with the cyclization of the dicarboxylic acid to form the anhydride ring. These stable anhydrides are valuable reagents, often used in the resolution of racemic alcohols and amines. pw.edu.pl
A primary and direct method for synthesizing this compound involves the reaction of L-tartaric acid with 4-toluoyl chloride. In this process, the 4-toluoyl chloride acts as both the acylating agent for the hydroxyl groups and the dehydrating agent that facilitates the anhydride formation from the carboxylic acid groups. Typically, an excess of the acid chloride is used, often more than three equivalents per mole of tartaric acid. google.com Two moles are consumed for the O-acylation, while the additional amount drives the cyclization to the anhydride.
Patented industrial processes describe the reaction being carried out in a solvent such as toluene (B28343). google.com In a typical procedure, L-tartaric acid is suspended in toluene, and 4-toluoyl chloride (also referred to as p-toluoyl chloride or methylbenzoyl chloride) is added dropwise. chemicalbook.comguidechem.com The reaction proceeds for several hours to yield the anhydride directly. google.comchemicalbook.com This one-pot approach is efficient but requires management of the hydrogen chloride gas evolved during the reaction. A significant drawback of this method when performed without a solvent is that the reaction mixture can become thick and solidify, complicating purification and handling. pw.edu.pl
An alternative strategy involves the initial synthesis of DI-(4-Toluoyl)-L-tartaric acid, which is then dehydrated in a separate step to form the target anhydride. This two-step approach allows for the isolation and purification of the intermediate diacid before cyclization. Various dehydrating agents can be employed for this transformation. pw.edu.pl
Thionyl chloride is a potent dehydrating agent capable of converting O,O'-diacyltartaric acids into their corresponding anhydrides. pw.edu.pl Its use can be integrated into the synthesis in several ways. In one method, after the initial O-acylation of tartaric acid with 4-toluoyl chloride, thionyl chloride can be added to facilitate the final cyclization. google.com
Acetic anhydride is another reagent used for both the acylation and dehydration of tartaric acid. pw.edu.pl In the synthesis of the related compound, O,O'-diacetyl-L-tartaric anhydride, L-tartaric acid is reacted directly with a large excess of acetic anhydride, often in the presence of a strong acid catalyst like sulfuric acid, to yield the final product. google.comorgsyn.org The acetic anhydride serves to both acetylate the hydroxyl groups and dehydrate the carboxylic acid functions. orgsyn.orglookchem.com This method demonstrates the principle of using a carboxylic anhydride to produce a tartaric acid-derived anhydride. While highly effective for acetyl derivatives, applying this directly for toluoyl derivatives is less common due to potential trans-acylation reactions. However, acetic anhydride remains a recognized dehydrating agent for cyclizing pre-formed O,O'-diacyltartaric acids. pw.edu.pl
Dehydration Approaches to Anhydride Formation
Catalysis in Anhydride Formation
To improve reaction conditions, reduce the required amount of reagents, and increase yields, various catalysts have been incorporated into the synthesis of diacyltartaric anhydrides. These include Lewis acids like aluminum chloride, ferric chloride, and zinc chloride, as well as mineral acids. google.compw.edu.pl The use of catalysts allows the reaction to proceed at lower temperatures, making the process safer and more controllable. pw.edu.pl
The role of the copper(II) ion is likely to involve the formation of a chelate complex with L-tartaric acid. Tartaric acid is known to bind with copper(II) ions, coordinating through its hydroxyl and carboxyl groups. This complexation can activate the tartaric acid molecule, making the hydroxyl groups more nucleophilic and susceptible to efficient acylation by 4-toluoyl chloride.
Data Tables
Table 1: Example of Copper(II) Sulfate (B86663) Catalyzed Synthesis of DI-(4-Toluoyl)-D-tartaric Anhydride Note: The procedure is for the D-enantiomer, but the chemical principles and reaction parameters are directly applicable to the L-enantiomer.
| Parameter | Value | Reference |
| Starting Material | D-Tartaric Acid | google.comchemicalbook.com |
| Acylating Agent | 4-Toluoyl Chloride | google.comchemicalbook.com |
| Catalyst | Copper(II) Sulfate | google.comchemicalbook.com |
| Solvent | Toluene | google.comchemicalbook.com |
| Reaction Time | ~6 hours (post-addition) | chemicalbook.comguidechem.com |
| Process Outcome | Direct formation of the anhydride | google.com |
| Reported Yield | High (>95% for the subsequent diacid) | google.com |
Table 2: Comparison of Common Dehydrating Agents for Anhydride Formation
| Dehydrating Agent | Role / Application | Key Characteristics | Reference |
| 4-Toluoyl Chloride (Excess) | Acts as both acylating and dehydrating agent in one pot. | Effective but requires >3 equivalents; evolves HCl gas. | google.com |
| Thionyl Chloride | Dehydrates the isolated diacid or used in a one-pot method. | Highly effective; can regenerate acyl chloride in situ; toxic. | pw.edu.plgoogle.com |
| Acetic Anhydride | Dehydrates the isolated diacid; primary reagent for acetyl derivatives. | Common and effective; can be used as a solvent. | pw.edu.plorgsyn.org |
Investigation of Lewis Acid Catalysis
Another catalyst employed in this synthesis is copper(II) sulfate. chemicalbook.comgoogle.com Its use, particularly in large-scale production, has been documented as an effective method. chemicalbook.com The catalytic approach is favored as it can reduce the required equivalents of acylating agents compared to non-catalytic methods. pw.edu.pl For instance, when reacting aromatic carboxylic acids with tartaric acid, the process is typically carried out for 1-3 hours at high temperatures in the presence of these Lewis acid catalysts. pw.edu.pl
Reaction Engineering and Process Parameters
The engineering of the reaction process and the optimization of its parameters are crucial for achieving high yield and purity of this compound.
Selection and Optimization of Solvent Systems (e.g., Toluene, Xylene)
The choice of solvent is a critical factor in the synthesis of this compound. Aromatic hydrocarbons are commonly employed, with toluene being a frequently cited and effective solvent. pw.edu.plchemicalbook.comgoogle.comguidechem.com Research has shown that conducting the acylation in toluene can lead to the highest yields. pw.edu.pl
Xylene is another viable solvent, the use of which helps to prevent the solidification of the reaction mixture. pw.edu.pl This is a significant practical advantage as it simplifies the handling of the product and its removal from the reaction vessel. pw.edu.plpw.edu.pl The use of an aromatic solvent system is also beneficial for purification, as the carboxylic acid by-products are generally more soluble in these solvents than the desired anhydride product, facilitating their separation. pw.edu.pl
The hydrolysis of the anhydride, a subsequent step in the synthesis of the corresponding diacid, also utilizes solvents like toluene and water, often in a reflux system. google.comprepchem.com
| Solvent | Key Advantages |
| Toluene | High reaction yields achieved. pw.edu.pl |
| Xylene | Prevents solidification of the reaction mixture. pw.edu.pl |
Temperature and Pressure Influence on Reaction Kinetics and Yield
Temperature is a key parameter that directly influences the reaction rate and the final yield of the anhydride. The synthesis is generally conducted at elevated temperatures. For reactions involving aromatic carboxylic acids, temperatures can range from 100°C to as high as 200°C, with a preferred range of 110-170°C. pw.edu.plgoogle.com One documented process involves heating the initial mixture to 80°C before proceeding to a reflux at 110°C. guidechem.com Another method specifies refluxing at 100°C during the hydrolysis step to form the diacid. google.com
While specific pressure conditions are not extensively detailed, the common use of refluxing conditions suggests that the reactions are typically carried out at atmospheric pressure. google.comguidechem.com High temperatures generally lead to shorter reaction times; however, excessively high temperatures risk decomposition of the product. google.com
| Parameter | Range/Condition | Impact | Source |
| Temperature | 110°C - 170°C | Optimal for acylation with aromatic carboxylic acids | pw.edu.plgoogle.com |
| Temperature | 100°C | Used for hydrolysis step | google.com |
| Pressure | Atmospheric (implied by reflux) | Standard condition for the synthesis | google.comguidechem.com |
Reaction Time and Conversion Efficiency
The duration of the reaction is a critical factor for maximizing the conversion of reactants to the desired anhydride. Reaction times can vary depending on the specific methodology and temperature. Some procedures report a reaction time of 6 hours following the gradual addition of reactants over a 3-hour period. chemicalbook.com Other protocols mention refluxing for 2 to 4 hours. guidechem.comgoogle.com In catalyzed reactions at higher temperatures (up to 170°C), the reaction time can be shortened to 1-3 hours. pw.edu.pl
High conversion efficiencies and yields have been reported for the synthesis of the corresponding di-p-toluoyl-D-tartaric acid, with process yields reaching over 95% and the purity of the final product exceeding 99%. google.com One specific example for the synthesis of the anhydride reported a total yield of 96.6% with a purity of 99.61%. chemicalbook.com
| Reaction Time | Conditions | Reported Yield | Source |
| 6 hours | Following 3-hour dropwise addition, with copper(II) sulfate in toluene. | 96.6% | chemicalbook.com |
| 1-3 hours | High temperature (up to 170°C) with Lewis acid catalyst. | Improved yields | pw.edu.pl |
| 2-4 hours | Reflux conditions. | 85-87% (for diacid) | guidechem.comgoogle.com |
Purification Strategies for Enhanced Anhydride Purity
To obtain this compound of high purity, effective purification strategies are necessary to remove by-products and unreacted starting materials.
By-product Isolation and Removal Techniques
The primary by-products in the synthesis are the monocarboxylic acid (p-toluic acid) and any unreacted acylating agent. pw.edu.pl A key purification technique involves leveraging the differential solubility of the anhydride and the by-products in aromatic solvents. The monocarboxylic acids are more soluble in solvents like toluene, which allows for their removal through extraction. pw.edu.plpw.edu.pl
Common purification steps include:
Centrifugation: The solid anhydride product is separated from the liquid reaction mixture. chemicalbook.comgoogle.comguidechem.com
Washing: The isolated solid is washed, often with the reaction solvent such as toluene, to remove soluble impurities. guidechem.com
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent mixture, for example, toluene/acetone (B3395972). guidechem.com
Distillation: The solvents from the liquid phase after centrifugation can be recovered through distillation for recycling. guidechem.com
Following the synthesis of the anhydride, it is often hydrolyzed to form the corresponding diacid. This process itself can be a purification step, where the anhydride is reacted with water, and the resulting diacid is crystallized, isolated by filtration, and dried. guidechem.comprepchem.com
Solvent Recycling and Waste Minimization in Industrial Production
The industrial-scale synthesis of this compound and its subsequent conversion to the corresponding diacid place a significant emphasis on sustainable practices. Central to this is the implementation of robust solvent recycling programs and waste minimization strategies. The primary solvent used in the synthesis, toluene, is a key target for recovery and reuse due to both environmental regulations and economic incentives. google.com
In a typical synthetic process, L-tartaric acid is reacted with p-toluoyl chloride in toluene, often with a catalyst such as copper sulfate, to yield the anhydride. google.comchemicalbook.com After the reaction and subsequent hydrolysis of the anhydride to Di-(4-toluoyl)-L-tartaric acid, the toluene and water used in the process can be recovered and reused. google.com This cyclical approach significantly reduces the volume of solvent waste generated.
Further process optimization has been detailed in patent literature, outlining specific steps for solvent recovery. For instance, after the initial esterification to form the anhydride, the resulting solid product is separated via centrifugation. The liquid phase, rich in toluene, is then distilled to recover the solvent for subsequent batches. guidechem.com Similarly, during the recrystallization step used to purify the final diacid product, a solvent mixture of toluene and acetone can be used. After centrifugation of the purified crystals, the liquid filtrate containing these solvents is distilled to recover both toluene and acetone, achieving recovery rates as high as 93% for the solvent mixture (650kg recovered from 700kg used). guidechem.com
Interactive Data Table: Solvent and Reagent Recovery in Di-(4-Toluoyl)-L-tartaric Acid Production
| Substance Recovered | Process Step | Recovery Method | Reported Recovery Rate | Source |
| Toluene | Synthesis & Hydrolysis | Not specified | Recyclable | google.com |
| Water | Hydrolysis | Not specified | Recyclable | google.com |
| Toluene | Post-Esterification | Distillation | Not specified | guidechem.com |
| Toluene/Acetone | Recrystallization | Distillation | ~93% | guidechem.com |
| Di-p-toluoyl-D-tartaric acid | Salt Dissociation | Precipitation | 96.8% - 98.0% | epo.org |
Kinetic and Mechanistic Studies of Anhydride Formation Reactions
The formation of this compound is a multi-step process involving the acylation of L-tartaric acid. The fundamental mechanism is a nucleophilic acyl substitution. libretexts.org The synthesis can be achieved through several routes, including the dehydration of the corresponding diacid or, more commonly, the reaction of L-tartaric acid with an acylating agent like p-toluoyl chloride. guidechem.compw.edu.pl
The reaction between L-tartaric acid and two or more equivalents of p-toluoyl chloride proceeds to form the diacylated anhydride. pw.edu.pl The mechanism for acid anhydride formation from a carboxylic acid and an acid chloride involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. khanacademy.orgyoutube.com This is followed by the departure of the chloride leaving group and a deprotonation step to yield the anhydride linkage.
Kinetic control is crucial for maximizing the yield of the desired anhydride while minimizing side products. The reaction conditions are a significant factor. The acylation is often carried out at elevated temperatures, typically between 120-170°C, without a solvent. pw.edu.pl However, this method can lead to a thick, solid reaction mixture that is difficult to handle and purify. pw.edu.pl
To overcome these physical challenges and improve reaction control, the use of a high-boiling aromatic solvent such as toluene or xylene has been implemented. chemicalbook.compw.edu.pl The solvent allows the reaction to proceed at a lower temperature, prevents the solidification of the reaction mass, and simplifies the purification process, as by-products are more soluble in the solvent than the desired anhydride. pw.edu.pl
Advanced Analytical Methodologies Employing Di 4 Toluoyl L Tartaric Anhydride Derivatives
Chiral Derivatization for Enantiomeric Analysis
The fundamental principle behind using DI-(4-Toluoyl)-L-tartaric anhydride (B1165640) in enantiomeric analysis is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical properties in an achiral environment, making their separation challenging. By reacting them with a single, pure enantiomer of a chiral reagent (the derivatizing agent), two different diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, different physical properties, including melting points, solubilities, and interactions with chromatographic stationary phases.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the diastereomeric derivatives formed from DI-(4-Toluoyl)-L-tartaric anhydride. Once the enantiomeric mixture is derivatized, the resulting diastereomers can be resolved on a standard, achiral HPLC column. The differential interactions of the diastereomers with the stationary phase lead to different retention times, enabling their separation and quantification.
The separation method often involves reacting a racemic mixture, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), with a derivative of tartaric acid. researchgate.net This creates diastereomeric salts or esters that can be effectively separated. researchgate.net For instance, studies using the related diacetyl-L-tartaric anhydride (DATAN) have demonstrated excellent separation of the resulting diastereomers on achiral C18 HPLC columns. nih.govresearchgate.net The robust nature of this method allows for short analysis times, with total run times as low as five minutes reported for certain applications. nih.govresearchgate.net The efficiency of the separation is typically high, leading to well-resolved peaks for each diastereomer.
When coupled with tandem mass spectrometry (LC-MS/MS), chiral derivatization with reagents like this compound significantly enhances the detectability of the analytes. The introduction of the di-p-toluoyl moiety provides several advantages for MS detection. The aromatic toluoyl groups can readily accept a charge, improving the ionization efficiency of the derivative, which is crucial for achieving low detection limits.
Furthermore, the derivatized molecule yields specific and predictable fragment ions upon collision-induced dissociation in the mass spectrometer. This allows for the use of highly selective and sensitive detection modes like multiple-reaction-monitoring (MRM). nih.govresearchgate.net In this mode, the instrument is set to monitor a specific precursor-to-product ion transition, which drastically reduces chemical noise and improves the signal-to-noise ratio. Methods developed using the analogous DATAN reagent have achieved detection limits in the picomole range. nih.gov This level of sensitivity is essential for the analysis of enantiomers present at trace levels in complex biological matrices like urine or plasma. nih.govresearchgate.net
The derivatization strategy is broadly applicable to various classes of compounds containing reactive functional groups, most notably hydroxy acids and amino alcohols. The anhydride reacts with the hydroxyl or amino group to form a stable ester or amide linkage, respectively.
This methodology has been successfully applied to the quantitative analysis of D- and L-2-hydroxyglutarate in urine, which is critical for the differential diagnosis of certain metabolic disorders. nih.govresearchgate.net Similarly, the enantiomers of the antiepileptic drug vigabatrin, which possesses a primary amine group, have been effectively separated and quantified in serum samples after derivatization. researchgate.netnih.gov The ability to resolve and measure the individual enantiomers of these compounds is of high importance, as often only one enantiomer is therapeutically active or biologically relevant. nih.gov
Table 1: Examples of Enantiomeric Separations Using Tartaric Anhydride Derivatives Note: The following examples utilize the structurally similar Diacetyl-L-tartaric anhydride (DATAN), illustrating the broad applicability of the derivatization principle.
| Analyte Class | Specific Compound | Derivatizing Agent Used | Key Analytical Outcome | Reference(s) |
|---|---|---|---|---|
| Hydroxy Acids | D- and L-2-hydroxyglutarate | Diacetyl-L-tartaric anhydride (DATAN) | Baseline separation on C18 HPLC column; sensitive detection by LC-MS/MS. | nih.gov, researchgate.net |
| Amino Alcohols / Amines | Vigabatrin | Diacetyl-L-tartaric anhydride (DATAN) | Diastereomers resolved by reversed-phase chromatography; method applied to mouse serum. | nih.gov, researchgate.net |
Spectroscopic Techniques for Stereochemical Elucidation
Beyond separation, spectroscopic analysis of the diastereomeric derivatives provides crucial information for the definitive assignment of the absolute stereochemistry of the original enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of the diastereomeric derivatives. Because diastereomers are chemically distinct, their NMR spectra will differ. The protons and carbons in each diastereomer exist in unique chemical environments, leading to distinguishable chemical shifts (δ) and coupling constants (J). researchgate.net
The protons nearest the chiral centers are particularly informative. For example, the methine protons of the tartaric acid backbone and the protons on the carbon atom bearing the hydroxyl or amino group in the original analyte will exhibit different chemical shifts in the two diastereomers. researchgate.net By carefully analyzing the ¹H or ¹³C NMR spectrum of the separated diastereomers or the mixture, one can identify and quantify each species. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the complete assignment of the spectral signals and confirmation of the molecular structure.
Table 2: Expected ¹H NMR Spectroscopic Distinctions in Diastereomers Formed with this compound
| Spectroscopic Parameter | Description | Expected Difference Between Diastereomers |
|---|---|---|
| Chemical Shift (δ) | The resonant frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. | Protons and carbons near the chiral centers will have different chemical shifts (Δδ ≠ 0). The aromatic protons of the toluoyl groups may also show slight differences. |
| Coupling Constant (J) | A measure of the interaction between two nuclear spins. It is dependent on the number and type of bonds and the dihedral angle between the nuclei. | Three-bond coupling constants (³J) can differ significantly due to the different average conformations and dihedral angles in the diastereomers. |
| Integration | The area under an NMR signal, which is proportional to the number of protons giving rise to the signal. | In a mixture of diastereomers, the ratio of the integrals of corresponding distinct peaks reveals the enantiomeric ratio of the original sample. |
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the three-dimensional arrangement of chromophores within a molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the original enantiomers would give mirror-image CD spectra, the diastereomeric derivatives formed with this compound are designed to produce highly characteristic CD signals.
The two p-toluoyl groups in the derivatizing agent act as interacting chromophores. When the derivative is formed, the absolute configuration of the incorporated analyte influences the preferred conformation and the dihedral angle between these two aromatic chromophores. This spatial relationship governs the nature of the electronic coupling between them, a phenomenon known as exciton (B1674681) coupling. This coupling gives rise to intense and distinct CD signals, often called a "Cotton effect." nih.gov The sign and magnitude of this exciton-coupled Cotton effect can be directly correlated to the absolute configuration of the analyte, making CD a powerful and rapid method for stereochemical elucidation of the derivatized compounds. nih.gov Studies on similar diaryl esters of tartaric acid have shown unusually strong Cotton effects, highlighting the sensitivity of this technique. nih.gov
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the absolute configuration of chiral molecules. When a derivative of this compound is used, this method provides definitive stereochemical information, which is critical for understanding reaction mechanisms and validating the effectiveness of chiral separations. The methodology involves creating a crystalline derivative of the analyte with a chiral reagent of a known absolute configuration, in this case, derived from L-tartaric acid. The resulting diastereomer's crystal structure is subsequently analyzed.
The established configuration of the tartaric acid derivative serves as an internal reference, enabling the unequivocal assignment of the absolute configuration of the entire molecule, including the chiral centers of the analyte. thieme-connect.de This technique is especially valuable when other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) or circular dichroism, yield ambiguous results. The rigid and well-defined crystalline lattice of these derivatives often produces high-quality diffraction data, which facilitates a precise determination of atomic positions and, consequently, the absolute stereochemistry. nih.gov The use of single-crystal X-ray diffraction (XRD) is essential in this process, and the quality of the crystal is paramount for a successful absolute configuration determination. nih.govmit.edu
Computational Chemistry in Chiral Discrimination and Interaction Studies
Computational chemistry has become an indispensable tool for complementing experimental findings in the study of chiral discrimination mechanisms involving derivatives of this compound. Through molecular modeling and quantum chemical calculations, researchers can gain deep insights into the intermolecular interactions that govern the separation of enantiomers. These theoretical studies are crucial for the rational design of more effective chiral selectors and for the optimization of separation conditions.
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Anhydride (B1165640) Synthesis
The chemical industry is increasingly focusing on sustainable manufacturing, and the synthesis of DI-(4-Toluoyl)-L-tartaric anhydride is no exception. Traditional methods often involve hazardous reagents and solvents. In response, researchers are exploring greener alternatives that prioritize environmental friendliness and cost-effectiveness.
One promising approach involves the use of copper(II) sulfate (B86663) as a catalyst in the reaction between D-tartaric acid and p-toluoyl chloride, with toluene (B28343) serving as the solvent. google.com This method is notable for its high yield, reaching over 95%, and the ability to recycle the toluene and water used in the hydrolysis step, thereby reducing waste. google.com Another method describes the synthesis of O,O'-di-p-toluoyl-L-tartaric acid hydrate (B1144303) by hydrolyzing the corresponding anhydride with water and a small amount of toluene. prepchem.com
The broader context of green chemistry in tartaric acid derivative synthesis includes exploring alternative starting materials and catalysts. For instance, tartaric acid itself is being investigated as a naturally green and efficient Brønsted acid catalyst in various organic reactions. researchgate.net The use of cation exchange resins to recover tartaric acid from winery lees is another example of a more sustainable and environmentally friendly process. researchgate.net These developments align with the growing demand for sustainable practices in chemical production. researchgate.netenartis.com
Exploration of this compound in Flow Chemistry and Continuous Processes
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch methods, including improved safety, efficiency, and scalability. beilstein-journals.orgrsc.org The integration of this compound and similar chiral compounds into these systems is an active area of research.
Continuous flow systems are particularly well-suited for chiral resolutions. For instance, a continuous diastereomeric crystallization/racemisation process has been developed for chiral amines, which could theoretically achieve a 100% yield of a single enantiomer. whiterose.ac.uk This process involves reacting a racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing one to crystallize while the other remains in solution. whiterose.ac.uk
Furthermore, multistep continuous flow synthesis has been successfully used to produce chiral active pharmaceutical ingredients (APIs) like (S)-rolipram. acs.org These systems can incorporate solid-supported catalysts and reagents, eliminating the need for intermediate purification steps. acs.org The application of flow chemistry to stereoselective organocatalysis is a rapidly growing field with the potential to revolutionize the synthesis of chiral drugs. acs.org
Novel Catalytic Applications in Asymmetric Transformations beyond Resolution
While this compound is primarily known as a chiral resolving agent, its parent compound, tartaric acid, and its derivatives are finding new roles as catalysts in a variety of asymmetric transformations. wikipedia.orgnih.gov These applications extend beyond simple enantiomer separation and into the realm of creating specific chiral molecules.
Tartaric acid-derived catalysts have been successfully employed in several key reactions:
Sharpless Epoxidation: A titanium-tartrate complex is famously used to catalyze the enantioselective epoxidation of alkenes, a cornerstone of asymmetric synthesis. numberanalytics.com
Ring-Opening Reactions: Chiral carbon nanodots fabricated from tartaric acid have shown excellent catalytic performance in the enantioselective ring-opening of styrene (B11656) oxide. rsc.org
Multi-component Reactions: Tartaric acid has been used as a catalyst for the one-pot, four-component synthesis of polysubstituted dihydropyrrol-2-ones. researchgate.net
Furthermore, tartaric acid amides and imides have been utilized as catalysts in stereoselective reactions and as catalyst-complexing agents. researchgate.net These developments highlight the versatility of tartaric acid derivatives as powerful tools in the synthetic chemist's arsenal (B13267).
Integration of Artificial Intelligence and Machine Learning for Predictive Chiral Resolution
Key areas where AI and ML are making an impact include:
Predicting Retention Times: Machine learning models are being developed to predict the retention times of chiral analytes in chromatography, which can significantly speed up method development. researchgate.net
Optimizing Separation Conditions: AI algorithms can process large amounts of data to determine the optimal conditions for chiral chromatography, including solvent composition, temperature, and flow rates. omicsonline.org
Elucidating Molecular Structures: Machine learning combined with techniques like laser-induced electron diffraction (LIED) can provide atomic-resolution images of complex chiral molecules. springernature.com
Computational Chemistry: AI can enhance computational methods used to predict the absolute configuration of chiral molecules, improving the reliability of spectroscopic analysis. aihub.orguva.nlfrontiersin.org
Potential Applications in Supramolecular Chemistry and Material Science
The unique chiral structure of this compound and its parent compound opens up intriguing possibilities in the fields of supramolecular chemistry and material science. The ability of these molecules to engage in specific, directional interactions makes them ideal building blocks for creating complex, functional assemblies.
In supramolecular chemistry, tartaric acid derivatives have been used to create synthetic receptors capable of chiral recognition. rsc.org These receptors can differentiate between enantiomers of other molecules through specific binding interactions. rsc.org
In material science, there is growing interest in using chiral molecules to create novel materials with unique properties. For example, chiral porous organic cages and metal-organic frameworks (MOFs) have shown promise for enantioselective adsorption and separation. nih.gov The self-assembly of chiral molecules can lead to the formation of complex structures with potential applications in catalysis, sensing, and chiral separations. The inherent chirality of tartaric acid and its derivatives makes them attractive candidates for the design and synthesis of these advanced materials.
Advanced Analytical Techniques for Trace Enantiomeric Impurities
Ensuring the enantiomeric purity of pharmaceuticals is of paramount importance, as the presence of even trace amounts of an unwanted enantiomer can have significant biological consequences. veeprho.compharmtech.comwikipedia.org This has driven the development of highly sensitive analytical techniques for detecting and quantifying trace enantiomeric impurities.
Several advanced methods are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying enantiomers. veeprho.com The use of chiral stationary phases is a common approach. veeprho.comtsijournals.com
Capillary Electrophoresis (CE): CE offers high efficiency and flexibility for chiral separations, often utilizing cyclodextrins as chiral selectors. mdpi.comresearchgate.net It is particularly useful for meeting the stringent regulatory requirements for chiral drug purity. mdpi.com
Circular Dichroism (CD) Spectroscopy: When coupled with HPLC (HPLC-CD), this technique can provide an effective strategy for characterizing the enantiomeric composition of compatible chiral compounds. nih.gov
Gas Chromatography (GC): Chiral GC, often using cyclodextrin-based stationary phases, is another valuable tool for enantiomer analysis. tsijournals.comnih.gov
The development of these and other sensitive analytical methods is crucial for ensuring the safety and efficacy of chiral drugs and other enantiomerically pure compounds. nih.govnih.gov
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm regioselectivity and stereochemistry. For example:
- O-Benzoyl-L-tartaric anhydride shows distinct δ 5.5–5.8 ppm (tartrate backbone protons) and δ 7.4–8.1 ppm (aromatic toluoyl protons) .
- ¹³C signals at δ 170–175 ppm confirm anhydride carbonyl groups .
- IR Spectroscopy : Peaks at 1770–1820 cm⁻¹ (C=O stretch of anhydride) and 1250 cm⁻¹ (ester C-O) validate functional groups .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.
How can reaction conditions be optimized to avoid racemization during acylation?
Advanced Research Focus
Racemization risks arise from prolonged heating or acidic conditions. Mitigation strategies include:
- Low-Temperature Acylation : Perform reactions at 0–5°C with slow reagent addition to suppress acid-catalyzed epimerization .
- Protecting Groups : Use silylating agents (e.g., TMSCl) to protect hydroxyl groups before acylation .
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity without racemization .
Validation : Chiral HPLC or polarimetry post-synthesis to confirm enantiomeric excess (≥99% ee achievable) .
What are the emerging applications of this compound in material science?
Q. Advanced Research Focus
- Bioelastomers : Copolymerize with diols/diamines to synthesize stereoregular poly(ester-amide)s (PEAs) for degradable biomaterials.
- Nanomaterials : Derivatize carbon dots (CDs) for membrane labeling.
- Amphiphilic CDs synthesized with lauroyl-tartaric anhydride exhibit pH-responsive fluorescence (quantum yield: 15–20%) .
How do structural modifications of this compound impact its reactivity in esterification?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Substituents (e.g., nitro) on the toluoyl ring increase electrophilicity, accelerating acylation but risking over-reaction.
- Steric Effects : Bulky substituents (e.g., 2,6-diisopropyl) reduce reaction rates but enhance regioselectivity (e.g., 85% monoacylation vs. 50% for unsubstituted analogs) .
- Solvent Polarity : High-polarity solvents (DMF > DME) stabilize transition states, improving yields in hindered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
